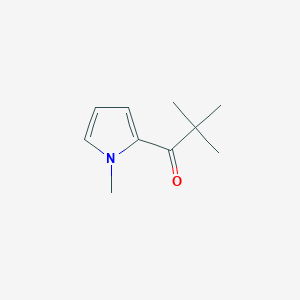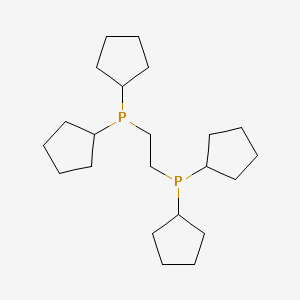
Phosphine, 1,2-ethanediylbis[dicyclopentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, 1,2-ethanediylbis[dicyclopentyl- is a bidentate ligand commonly used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine, 1,2-ethanediylbis[dicyclopentyl- can be synthesized through the reaction of dicyclopentylphosphine with 1,2-dibromoethane. The reaction typically occurs in the presence of a base such as potassium tert-butoxide, which facilitates the formation of the phosphine ligand .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, 1,2-ethanediylbis[dicyclopentyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The ligand can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically occur in the presence of transition metal catalysts.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Phosphine, 1,2-ethanediylbis[dicyclopentyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which Phosphine, 1,2-ethanediylbis[dicyclopentyl- exerts its effects involves its ability to coordinate with transition metals. The ligand forms stable complexes with metals, which can then participate in various catalytic cycles. The molecular targets include metal centers in enzymes and other proteins, where the ligand can modulate their activity and function.
Comparación Con Compuestos Similares
Phosphine, 1,2-ethanediylbis[dicyclopentyl- is unique compared to other similar compounds due to its specific steric and electronic properties. Similar compounds include:
Phosphine, 1,2-ethanediylbis[diphenyl-: This compound has phenyl groups instead of dicyclopentyl groups, which affects its steric and electronic properties.
1,2-Bis(dicyclohexylphosphino)ethane: This compound has cyclohexyl groups, which also influence its reactivity and coordination behavior.
Phosphine, 1,2-ethanediylbis[dicyclopentyl- stands out due to its unique combination of steric bulk and electronic properties, making it particularly effective in certain catalytic applications.
Propiedades
Número CAS |
111848-16-9 |
|---|---|
Fórmula molecular |
C22H40P2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
dicyclopentyl(2-dicyclopentylphosphanylethyl)phosphane |
InChI |
InChI=1S/C22H40P2/c1-2-10-19(9-1)23(20-11-3-4-12-20)17-18-24(21-13-5-6-14-21)22-15-7-8-16-22/h19-22H,1-18H2 |
Clave InChI |
JBFJGFRJSFPTJL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)P(CCP(C2CCCC2)C3CCCC3)C4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


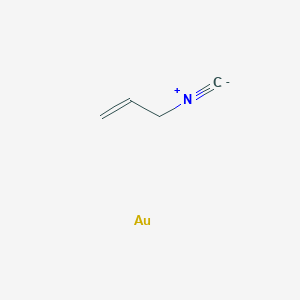
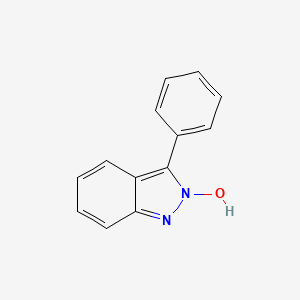
![2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol](/img/structure/B14322689.png)
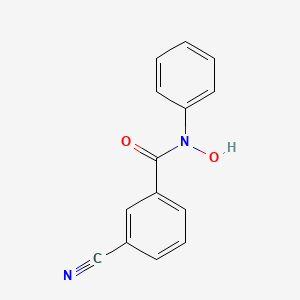
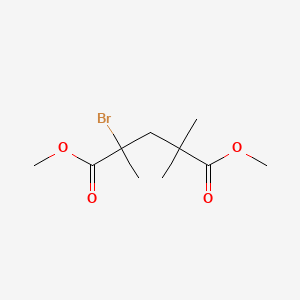
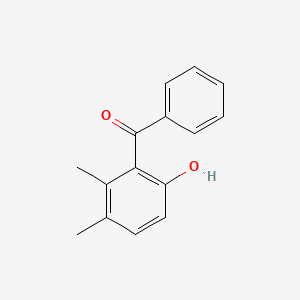
![2-[3-(4-Methylphenyl)propyl]oxirane](/img/structure/B14322711.png)
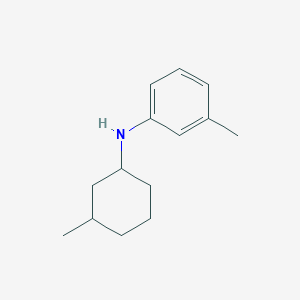
![N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide](/img/structure/B14322729.png)
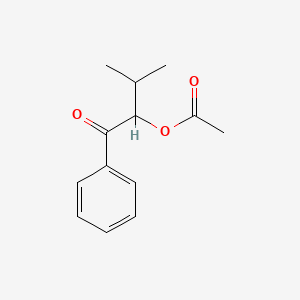

![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
